Cas no 371765-41-2 (5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid)

5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid is a boronic acid derivative featuring a partially hydrogenated naphthalene core. This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high selectivity. Its tetrahydronaphthalene backbone enhances stability while maintaining reactivity, making it suitable for applications in pharmaceuticals, agrochemicals, and materials science. The boronic acid functional group allows for efficient conjugation with aryl or vinyl halides under mild conditions. This reagent is typically supplied as a white to off-white solid, with purity verified by NMR and HPLC, ensuring consistent performance in synthetic workflows. Proper storage under inert conditions is recommended to preserve reactivity.
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid structure
371765-41-2 structure
Product Name:5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
CAS No:371765-41-2
MF:C10H13BO2
MW:176.020023107529
MDL:MFCD08701755
CID:828819
Update Time:2025-08-05

5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (5,6,7,8-Tetrahydronaphthalen-1-yl)boronic acid
    • 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
    • AKOS BRN-1119
    • MDL: MFCD08701755
    • Inchi: 1S/C10H13BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,12-13H,1-2,4,6H2
    • InChI Key: JJWLFSUJMPKCKA-UHFFFAOYSA-N
    • SMILES: OB(C1=CC=CC2=C1CCCC2)O

Computed Properties

  • Exact Mass: 176.10100
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1

Experimental Properties

  • PSA: 40.46000
  • LogP: 0.24520

5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid Pricemore >>

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5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:371765-41-2)5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
Order Number:A874169
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:42
Price ($):296.0/890.0
Email:sales@amadischem.com

5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid Related Literature

Additional information on 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid

5,6,7,8-Tetrahydronaphthalen-1-ylboronic Acid: A Comprehensive Overview

The compound 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid (CAS No. 371765-41-2) is a significant molecule in the field of organic chemistry and materials science. This compound belongs to the class of boronic acids, which are widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The structure of this molecule consists of a tetrahydronaphthalene ring system substituted with a boronic acid group at the 1-position. The tetrahydronaphthalene moiety imparts unique electronic and steric properties to the molecule, making it highly versatile for various applications.

Recent advancements in synthetic chemistry have highlighted the importance of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid in constructing complex organic frameworks. Researchers have employed this compound as a key intermediate in the synthesis of biologically active molecules and advanced materials. For instance, studies published in 2023 have demonstrated its utility in the construction of heterocyclic compounds with potential applications in drug discovery. The ability of this boronic acid to undergo efficient cross-coupling reactions has made it a valuable reagent in modern organic synthesis.

The synthesis of 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid typically involves a combination of catalytic hydrogenation and boronate esterification techniques. Recent optimizations in these processes have led to higher yields and improved purity levels. For example, a study published in *Journal of Organic Chemistry* described a novel method for synthesizing this compound using palladium-catalyzed coupling reactions under mild conditions. This approach not only enhances the efficiency of the synthesis but also minimizes environmental impact by reducing solvent usage.

In terms of applications, 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid has found extensive use in the development of functional materials. Its ability to participate in cross-coupling reactions has enabled the creation of advanced polymers and nanoparticles with tailored properties. For instance, researchers have utilized this compound to synthesize conducting polymers for use in flexible electronics and energy storage devices. The integration of this boronic acid into such systems has significantly improved their performance and stability.

Moreover, 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid has been explored for its potential in medicinal chemistry. Its unique structure allows for the formation of bioactive molecules with complex architectures. A recent study published in *Nature Communications* reported the use of this compound as a building block for synthesizing small-molecule inhibitors targeting specific protein kinases involved in cancer progression. The results demonstrated promising anti-tumor activity in preclinical models.

The demand for 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid continues to grow due to its versatility and wide-ranging applications across multiple disciplines. As research progresses, new synthetic methods and innovative applications are expected to emerge further solidifying its role as an essential reagent in contemporary chemical research.

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Amadis Chemical Company Limited
(CAS:371765-41-2)5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
A874169
Purity:99%/99%
Quantity:1g/5g
Price ($):296.0/890.0
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